Predicted Physicochemical and Drug-Likeness Profile vs. 4-Chloro and 4-Bromo N1-Side-Chain Analogs
Computational comparison of the target 4-methoxy compound with its 4-chloro (CAS 618070-40-9) and 4-bromo (CAS 618070-41-0) N1 congeners reveals a more favorable lipophilicity for permeability and solubility. The 4-methoxy derivative has a predicted XLogP3 of 2.7, compared to ~3.0 for the 4-chloro and ~3.3 for the 4-bromo analogs [1]. Its molecular weight (302.32 g/mol) and hydrogen-bond acceptor count (5) keep it fully within Lipinski Rule-of-Five space, whereas the bromo analog (MW 351.19) approaches the upper limit and carries a heavy halogen that may complicate radiolabeling and metabolite identification .
| Evidence Dimension | Predicted lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 2.7; MW = 302.32 g/mol |
| Comparator Or Baseline | 4-Chloro analog: XLogP3 ≈3.0, MW = 306.74 g/mol; 4-Bromo analog: XLogP3 ≈3.3, MW = 351.19 g/mol |
| Quantified Difference | ΔXLogP3 = -0.3 to -0.6 relative to halogenated analogs; ΔMW = -4.4 g/mol (vs. Cl) and -48.9 g/mol (vs. Br) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025.09.15 release) and standard molecular formula calculation |
Why This Matters
The lower lipophilicity of the 4-methoxy derivative predicts improved aqueous solubility and reduced nonspecific protein binding, making it the preferred starting point for oral anti-inflammatory lead optimization among the three commercially available N1-aryl-2-oxoethyl pyrazole carboxylate isomers.
- [1] PubChem. Ethyl 1-(2-(4-methoxyphenyl)-2-oxoethyl)-5-methyl-1H-pyrazole-3-carboxylate (CID 4558743). Computed Properties. Accessed 2026. View Source
